molecular formula C8H11BF3KO2 B15302346 Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide

Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide

Cat. No.: B15302346
M. Wt: 246.08 g/mol
InChI Key: WGGRHVMEKAFXNI-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide is a chemical compound with the molecular formula C8H11BF3KO2. It is known for its unique structure, which includes a bicyclo[2.1.1]hexane ring system and a trifluoroborate group. This compound is typically found as a white to light yellow powder or crystal and is sensitive to moisture and heat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide involves multiple steps. One common method includes the reaction of a bicyclo[2.1.1]hexane derivative with a boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted bicyclo[2.1.1]hexane derivatives .

Scientific Research Applications

Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide involves its interaction with specific molecular targets. The trifluoroborate group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide is unique due to its combination of a bicyclo[2.1.1]hexane ring system and a trifluoroborate group. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds .

Properties

Molecular Formula

C8H11BF3KO2

Molecular Weight

246.08 g/mol

IUPAC Name

potassium;trifluoro-(4-methoxycarbonyl-1-bicyclo[2.1.1]hexanyl)boranuide

InChI

InChI=1S/C8H11BF3O2.K/c1-14-6(13)7-2-3-8(4-7,5-7)9(10,11)12;/h2-5H2,1H3;/q-1;+1

InChI Key

WGGRHVMEKAFXNI-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CCC(C1)(C2)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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